2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Description
2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic coumarin derivative featuring a benzimidazole moiety and a 4-nitrophenylmethoxy substituent. The chromen-4-one (coumarin) core is known for its diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . The 7-[(4-nitrophenyl)methoxy] substituent contributes electron-withdrawing effects, which may influence electronic distribution, solubility, and binding affinity .
Properties
IUPAC Name |
2-methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c1-15-23(25-26-20-5-3-4-6-21(20)27(25)2)24(29)19-12-11-18(13-22(19)33-15)32-14-16-7-9-17(10-8-16)28(30)31/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULKJHNIPRGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361658 | |
| Record name | 2-methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-78-7 | |
| Record name | 2-methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylchromen-4-one with 1-methylbenzimidazole in the presence of a suitable base. The resulting intermediate is then reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2/Pd-C, NaBH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming hydrogen bonds with target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Coumarin Derivatives Bearing Nitrophenyl Groups
Compounds with 4-nitrophenyl substituents are notable for their stability and electronic effects. For example:
- 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (18a) : This pyrazolo-triazolo-pyrimidine derivative shares the 4-nitrophenyl group. It exhibits a high melting point (304–306°C), suggesting strong intermolecular interactions due to nitro-group polarity .
- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one : While lacking a benzimidazole, this coumarin derivative substitutes a trifluoromethyl group at position 2 and a methoxyphenyl group at position 3. The trifluoromethyl group enhances lipophilicity, contrasting with the nitro group’s electron-withdrawing nature .
Key Differences :
Comparison with Benzimidazole-Containing Compounds
The 1-methylbenzimidazol-2-yl group distinguishes the target compound from other coumarins. Examples include:
- 2-(2-((2-Phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic Acid: This benzimidazole derivative features a thioether linkage, enhancing flexibility and sulfur-based interactions. However, its lack of a coumarin core limits direct comparison in biological contexts .
- The benzimidazole in the target compound may similarly enhance binding to enzymes or receptors .
Key Differences :
- Hydrogen Bonding: The benzimidazole’s NH group (if unsubstituted) can act as a hydrogen bond donor, but methylation at N1 in the target compound eliminates this property, possibly shifting interaction mechanisms .
Comparison with Coumarins Bearing Alkoxy/Aryloxy Substituents
- 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) : This coumarin features a 7-methoxy group and a piperazine-propoxy chain. The methoxy group enhances electron density, while the piperazine introduces basicity, contrasting with the nitro group’s electron-withdrawing effects .
- 7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one : A prenyloxy substituent at position 5 increases hydrophobicity, which may improve membrane permeability compared to the nitroaryl group .
Key Differences :
- Substituent Position : The target compound’s 7-[(4-nitrophenyl)methoxy] group occupies a position often associated with modulating bioactivity in coumarins (e.g., anticoagulant effects in warfarin analogs) .
- Biological Implications : Nitro groups can act as prodrug motifs (reducible to amines), whereas methoxy or prenyloxy groups are metabolically stable .
Data Table: Structural and Physical Properties of Selected Compounds
Research Findings and Implications
- Electronic Effects : The 4-nitrophenyl group in the target compound likely reduces electron density at the coumarin core, enhancing electrophilicity for nucleophilic attack or redox reactions .
- Thermal Stability : High melting points in nitroaryl compounds (e.g., 18a at 304–306°C) imply that the target compound may exhibit similar stability, favoring solid-state formulations .
Biological Activity
The compound 2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic derivative of chromenone, a class of compounds known for various biological activities, particularly in pharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:
The primary mechanism through which this compound exerts its anticancer effects appears to be through the induction of cell cycle arrest in the G2/M phase. This is particularly relevant in the context of glioblastoma and neuroblastoma, where resistance to conventional therapies is common. The compound's ability to synergize with ionizing radiation enhances its potential as a radiosensitizer, making it a candidate for combination therapies in resistant tumors .
Case Studies
-
Study on Glioblastoma Cells :
In a study evaluating the effects on U87 and BE cell lines, treatment with this compound resulted in significant apoptosis and morphological changes indicative of cell death, including giant cells with multiple nuclei . -
Neuroblastoma Evaluation :
Another investigation highlighted that the compound was effective against neuroblastoma cells, showing an IC₅₀ significantly lower than that of existing therapeutic agents. This suggests its potential for development into a novel therapeutic modality for pediatric cancers .
Other Biological Activities
Beyond its anticancer properties, there is emerging research into other biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, although detailed mechanisms remain to be elucidated.
- Angiotensin II Antagonism : Related benzimidazole derivatives have been studied for their role as angiotensin II antagonists, indicating possible cardiovascular implications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
